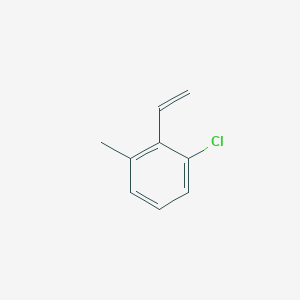
1-Chloro-3-methyl-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyl-2-vinylbenzene is an organic compound with the molecular formula C9H9Cl It is a derivative of benzene, where a chlorine atom, an ethenyl group, and a methyl group are substituted at the 1, 2, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-ethenyl-3-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-ethenyl-3-methylbenzene may involve large-scale chlorination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form substituted products.
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, where the ethenyl group is reduced to an ethyl group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Oxidation: KMnO4
Reduction: H2/Pd
Major Products:
Bromination: 1-Bromo-2-ethenyl-3-methylbenzene
Nitration: 1-Nitro-2-ethenyl-3-methylbenzene
Oxidation: 1-Chloro-2-formyl-3-methylbenzene
Reduction: 1-Chloro-2-ethyl-3-methylbenzene
Scientific Research Applications
1-Chloro-3-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethenyl-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and ethenyl group influence the electron density of the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products.
Comparison with Similar Compounds
- 1-Chloro-2-ethylbenzene
- 1-Chloro-3-methylbenzene
- 2-Chloro-3-methylbenzene
Comparison: 1-Chloro-3-methyl-2-vinylbenzene is unique due to the presence of both a chlorine atom and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, 1-chloro-2-ethylbenzene lacks the ethenyl group, resulting in different reactivity patterns in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
1-chloro-2-ethenyl-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSMUWCCWPGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














